4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine

Catalog No.
S523034
CAS No.
162542-90-7
M.F
C25H27NO2
M. Wt
373.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenyl...

CAS Number

162542-90-7

Product Name

4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine

IUPAC Name

4-[(2R)-2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine

Molecular Formula

C25H27NO2

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C25H27NO2/c1-27-24-12-11-21(18-25(24)28-22-9-5-6-10-22)23(20-7-3-2-4-8-20)17-19-13-15-26-16-14-19/h2-4,7-8,11-16,18,22-23H,5-6,9-10,17H2,1H3/t23-/m1/s1

InChI Key

UTUUPXBCDMQYRR-HSZRJFAPSA-N

SMILES

COC1=C(C=C(C=C1)C(CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4

Solubility

Soluble in DMSO

Synonyms

4-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine, CDP 840, CDP-840, CDP840

Canonical SMILES

COC1=C(C=C(C=C1)C(CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4

Description

The exact mass of the compound 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Ligand Design: The molecule possesses a pyridine ring, a common functional group for binding to various receptors. This suggests potential application in the design of ligands for drug discovery . Further research would be needed to determine the target receptors and biological activity of such ligands.
  • Medicinal Chemistry: The presence of the methoxy group and the cyclopentyloxy moiety suggests potential for exploring the molecule's pharmacological properties. These functional groups are often found in bioactive molecules . In-vitro and in-vivo studies would be required to assess the molecule's efficacy and safety as a potential drug candidate.

4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine is a complex organic compound characterized by the molecular formula C25H27NOC_{25}H_{27}NO and a molecular weight of approximately 373.496 g/mol. The structure comprises a pyridine ring substituted with a phenylethyl group, which in turn is substituted with a cyclopentyloxy and a methoxyphenyl moiety. This arrangement contributes to its unique chemical properties and potential biological activities .

Typical of pyridine derivatives, including:

  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can act as a nucleophile, allowing for substitutions that modify the functional groups attached to the aromatic rings.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitutions, leading to the introduction of new substituents.
  • Reduction Reactions: The methoxy group can be reduced under specific conditions, potentially altering the compound's activity .

Preliminary studies suggest that 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine exhibits significant biological activities, including:

  • Antidepressant Effects: Some derivatives of similar structures have shown promise in treating depression by modulating neurotransmitter levels.
  • Antioxidant Properties: The presence of methoxy groups may enhance antioxidant activity, protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Compounds with similar structures have been noted for their ability to reduce inflammation in various biological models .

The synthesis of 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine typically involves multi-step organic reactions:

  • Formation of the Pyridine Ring: Starting from appropriate precursors, the pyridine structure is synthesized through cyclization reactions.
  • Substitution Reactions: Subsequent steps involve introducing the cyclopentyloxy and methoxy groups via nucleophilic substitution or coupling reactions.
  • Final Assembly: The phenylethyl group is added last, often through a coupling reaction that links it to the pyridine core .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could be developed into a therapeutic agent for mental health disorders or neurodegenerative diseases.
  • Chemical Research: It serves as a valuable intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique properties may be harnessed in developing new materials with specific functionalities .

Interaction studies involving 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine are crucial for understanding its mechanism of action. These studies typically focus on:

  • Receptor Binding Affinity: Assessing how well the compound interacts with specific receptors in the brain, particularly those involved in mood regulation.
  • Metabolic Pathways: Investigating how the compound is metabolized within biological systems and its potential effects on metabolic enzymes.
  • Synergistic Effects: Exploring how this compound interacts with other pharmacological agents to enhance or diminish their effects .

Several compounds share structural similarities with 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
4-MethoxyphenylpyridineSimple pyridine with methoxy groupLacks complex substituents
Cyclopentyloxy derivativeSimilar cyclopentyl structureDifferent functional groups
4-AminophenylpyridineAmino group instead of methoxyPotentially different biological activity

The unique combination of cyclopentyloxy and methoxy groups in 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine sets it apart from these compounds, potentially enhancing its pharmacological profile and applications in medicinal chemistry .

Traditional Organic Synthesis Pathways

Traditional organic synthesis approaches for constructing 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine rely on established pyridine formation methodologies that have been refined over decades. These classical methods provide reliable routes for synthesizing complex pyridine derivatives, though they often require harsh reaction conditions and extended reaction times.

The Hantzsch pyridine synthesis represents one of the most fundamental traditional approaches for pyridine ring construction [1]. This multi-component organic reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor such as ammonium acetate [1]. For the target compound, this approach would require careful selection of the aldehyde component to incorporate the cyclopentyloxy-methoxyphenyl-phenylethyl substituent at the appropriate position. The classical method for synthesis of Hantzsch 1,4-dihydropyridines involves a one-pot condensation under harsh reaction conditions with long reaction times and generally low yields [1]. The initial reaction product is a dihydropyridine which requires subsequent oxidation to achieve aromatization using oxidizing agents such as ferric chloride, manganese dioxide, or potassium permanganate [1].

The Chichibabin pyridine synthesis offers another traditional route for assembling pyridine rings through condensation reactions [2]. This method involves the condensation of aldehydes, ketones, α,β-unsaturated carbonyl compounds with ammonia under high-temperature conditions (350-500°C) in the presence of oxide catalysts such as modified alumina or silica [2]. The reaction mechanism involves multiple steps including imine synthesis, base-catalyzed aldol condensations, and Michael reactions [2]. For the target compound, this approach would require the preparation of appropriate α,β-unsaturated carbonyl precursors bearing the desired substituent pattern.

Classical condensation approaches utilizing 1,5-dicarbonyl precursors provide another traditional route [3]. The condensation of 2,3-ene-1,5-diones with ammonia represents a straightforward approach, though it offers limited structural flexibility [3]. Alternative variations employ hydroxylamine instead of ammonia to avoid oxidation steps, with the hydroxylamine approach proceeding through initial condensation followed by dehydration [3]. These methods typically require the pre-assembly of the dicarbonyl precursor, which can be challenging for complex substitution patterns like those found in the target compound.

Cycloaddition approaches using 1-azadienes represent another traditional strategy, though these methods are rarely used due to electronic and thermodynamic challenges [3]. The most straightforward cycloaddition approach involves Diels-Alder reactions of 1-azadienes with alkenes or alkynes, followed by oxidation [3]. However, this route suffers from poor reaction efficiency due to the unfavorable electronic properties of 1-azadienes in [4+2] cycloadditions [3].

Transition Metal-Mediated Coupling Approaches

Transition metal-mediated coupling approaches have revolutionized the synthesis of complex pyridine derivatives by providing more efficient and selective methods compared to traditional approaches. These methodologies offer improved functional group tolerance, milder reaction conditions, and enhanced regioselectivity for constructing substituted pyridines like 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine.

Cobalt-catalyzed [2+2+2] cycloaddition reactions have emerged as powerful tools for pyridine synthesis [4]. The cobalt-catalyzed intramolecular [2+2+2] cycloaddition of diynes-nitriles or intermolecular [2+2+2] cycloaddition of alkynes with nitriles provides efficient access to multi-substituted pyridines [4]. Earth-abundant cobalt catalysts offer economic advantages compared to other transition metals while maintaining high catalytic activity [4]. These reactions proceed through coordination of the nitrile and alkyne components to the cobalt center, followed by oxidative cyclization and reductive elimination to form the pyridine ring. The regioselectivity of these reactions can be controlled through careful selection of the alkyne and nitrile substrates, making this approach suitable for accessing the specific substitution pattern required for the target compound.

Copper-catalyzed methodologies provide another valuable transition metal approach for pyridine synthesis. Copper catalysts have been employed in various cyclization reactions leading to pyridine formation, often under milder conditions than traditional methods [5]. The use of copper catalysts in combination with appropriate ligands can facilitate the formation of carbon-nitrogen bonds essential for pyridine ring construction. These reactions typically proceed through copper-mediated activation of carbon-halogen or carbon-hydrogen bonds, followed by cyclization with nitrogen-containing substrates.

Rhodium and iridium complexes have also demonstrated utility in pyridine synthesis through various cyclization mechanisms [6]. These precious metal catalysts can activate otherwise unreactive carbon-hydrogen bonds, enabling direct functionalization approaches that avoid the need for pre-functionalized substrates. The high activity of rhodium and iridium catalysts allows for reactions under relatively mild conditions, though the cost of these metals limits their practical application in large-scale synthesis.

The versatility of transition metal-mediated approaches extends to the assembly of complex substitution patterns through sequential coupling reactions. Multi-step sequences involving initial carbon-carbon bond formation followed by cyclization can provide access to highly substituted pyridines with precise control over regiochemistry [6]. These approaches often employ combinations of different transition metal catalysts to achieve orthogonal reactivity patterns, enabling the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Techniques

Palladium-catalyzed cross-coupling techniques represent the most versatile and widely applied methods for constructing complex pyridine derivatives. These methodologies offer exceptional functional group tolerance, predictable regioselectivity, and scalability, making them particularly suitable for the synthesis of 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine and related compounds.

The Suzuki-Miyaura cross-coupling reaction stands as the most extensively utilized transformation in pharmaceutical synthesis for carbon-carbon bond formation [7]. For pyridine synthesis, Suzuki coupling enables the efficient assembly of aryl-substituted pyridines through the reaction of aryl halides with pyridine-containing boronic acids or esters [8]. The synthesis of 5-aryl-2-methylpyridin-3-amine derivatives has been successfully achieved using tetrakis(triphenylphosphine)palladium(0) as catalyst with potassium phosphate as base in dioxane-water solvent systems [8]. These reactions proceed under relatively mild conditions (85-95°C) and tolerate both electron-donating and electron-withdrawing substituents on the arylboronic acid partners [8]. The versatility of this approach makes it well-suited for introducing the cyclopentyloxy-methoxyphenyl substituent into the pyridine framework.

The development of pyridine sulfinates as nucleophilic coupling partners has significantly expanded the scope of palladium-catalyzed pyridine synthesis [9]. Pyridine sulfinates serve as stable and straightforward-to-prepare nucleophilic coupling partners for palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides [9]. The scope with respect to halide coupling partners is considerable, allowing preparation of a broad range of linked pyridines [9]. These reagents demonstrate particular utility in medicinal chemistry applications, including library synthesis approaches [9]. The desulfinylative cross-coupling process shows exceptional scope with both aryl bromides and aryl chlorides as coupling partners, providing access to challenging and medicinally relevant pyridine-heterocycle building blocks [7].

Palladium-catalyzed carbon-hydrogen activation approaches provide direct access to functionalized pyridines without requiring pre-functionalized substrates [10] [6]. The palladium-catalyzed carbon-hydrogen activation and cross-coupling of pyridine N-oxides with non-activated secondary and tertiary alkyl bromides represents a particularly useful methodology [10]. This approach provides practical access to alkylated pyridine derivatives through carbon-bromine cleavage involving radical-type processes [10]. The reaction proceeds through electrophilic carbon-hydrogen palladation of pyridine N-oxide, preferentially at the C-2 position, followed by transmetalation and reductive elimination [6].

The Sonogashira coupling reaction has proven valuable for assembling pyridine-containing alkyne intermediates that can be further elaborated to the target compounds [11]. The palladium-catalyzed coupling of 3-iodopyridine with terminal alkynes provides access to heterocyclic alkynes that can undergo subsequent reduction and functionalization [11]. This approach has been successfully applied to the synthesis of naturally occurring pyridine alkaloids through sequences involving carbopalladation, palladium migration, and nucleophilic displacement [12].

Advanced palladium catalysis includes the use of specialized ligands to enhance reactivity and selectivity. The development of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands has enabled challenging Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates [13]. These ligands demonstrate particular utility in forming sterically congested biaryl and heterobiaryl systems that would be difficult to access using conventional ligand systems [13].

The application of palladium catalysis to late-stage functionalization enables the modification of complex pyridine scaffolds without disrupting sensitive functional groups. This approach has been demonstrated in the synthesis of pharmaceutical molecules where palladium-catalyzed transformations are applied to advanced intermediates [14]. The mild conditions and high functional group tolerance of palladium catalysis make it particularly suitable for modifying complex molecules containing multiple heteroatoms and sensitive substituents.

Purification and Isolation Protocols

The purification and isolation of 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine requires specialized protocols due to the basic nature of the pyridine nitrogen and the presence of multiple aromatic systems. Effective purification strategies must address the compound's solubility characteristics, potential for protonation, and susceptibility to oxidation or degradation under harsh conditions.

Column chromatography represents the primary purification method for pyridine derivatives, though special considerations are required due to the basic properties of the pyridine nitrogen [15]. Silica gel chromatography can be problematic for basic pyridines due to irreversible adsorption or peak tailing caused by interaction between the pyridine nitrogen and acidic silanol groups on the silica surface [15]. To overcome these challenges, the silica gel can be pre-treated with triethylamine or other bases to neutralize acidic sites, or buffered solvent systems can be employed [15]. Alternative stationary phases such as alumina (basic or neutral) often provide superior results for pyridine purification compared to untreated silica gel [15].

High-performance liquid chromatography (HPLC) offers excellent resolution for complex pyridine mixtures and enables quantitative analysis of purity [16]. Pyridine compounds can be effectively retained and separated using mixed-mode stationary phases such as Primesep 100 columns [16]. The analysis employs gradient methods with mobile phases comprising water, acetonitrile, and sulfuric acid as buffer [16]. Detection is typically accomplished using ultraviolet absorption at 250 nm, taking advantage of the strong UV absorption of the pyridine chromophore [16]. The method demonstrates excellent sensitivity with limits of detection as low as 5 parts per billion [16].

Crystallization techniques provide an effective means of achieving high purity for solid pyridine derivatives [17]. The selection of appropriate solvents is critical for successful crystallization, with considerations including the compound's solubility profile, hydrogen bonding capabilities, and potential for solvate formation [17]. Recrystallization from ethanol or other polar protic solvents often proves effective for pyridine derivatives due to the hydrogen bonding interactions between the solvent and the pyridine nitrogen [17]. The process typically involves dissolution at elevated temperature followed by controlled cooling to promote crystal formation [17].

Distillation methods can be applied to purify liquid pyridine derivatives, though special precautions are required due to the hygroscopic nature of pyridines and their tendency to form azeotropes with water [15]. Fractional distillation under reduced pressure helps minimize thermal decomposition while achieving effective separation [15]. The use of drying agents such as molecular sieves, calcium oxide, or potassium hydroxide is often necessary to remove trace water that can interfere with distillation efficiency [15]. For compounds that are thermally sensitive or have high boiling points, short-path distillation or molecular distillation may be preferred [15].

Extraction and washing protocols must be carefully designed to account for the amphoteric nature of substituted pyridines [15]. The basicity of the pyridine nitrogen allows for acid-base extraction procedures where the compound can be converted to its protonated salt form for separation from neutral impurities [15]. Treatment with mineral acids such as hydrochloric acid or sulfuric acid converts the pyridine to a water-soluble salt that can be separated from organic-soluble impurities [15]. Subsequent neutralization with base regenerates the free pyridine for further processing [15].

Specialized purification techniques may be required for removing specific impurities or achieving pharmaceutical-grade purity. Steam distillation can be employed to remove volatile impurities while leaving the desired pyridine product in the residue [15]. Complex formation with metal salts such as zinc chloride or mercury chloride has been historically used for purification, though these methods are less favored due to environmental and safety concerns [15]. Modern approaches favor more environmentally friendly methods such as selective precipitation or chromatographic techniques [15].

Quality control and analytical verification of purity require multiple complementary techniques. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation and can detect trace impurities through integration analysis [17]. Mass spectrometry offers high sensitivity for detecting related compounds or degradation products [17]. Elemental analysis provides quantitative verification of molecular composition and can detect inorganic impurities [17]. The combination of these analytical methods ensures comprehensive characterization of the purified product.

The storage and handling of purified 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine requires consideration of its chemical stability and potential degradation pathways. Pyridine derivatives are susceptible to oxidation, particularly at elevated temperatures or in the presence of oxidizing agents [15]. Storage under inert atmosphere (nitrogen or argon) and at reduced temperature helps maintain chemical integrity [15]. Protection from light may be necessary if the compound contains photosensitive substituents [15]. Proper storage conditions ensure that the purified material retains its quality and potency throughout its intended shelf life.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.7

Hydrogen Bond Acceptor Count

3

Exact Mass

373.204179104 g/mol

Monoisotopic Mass

373.204179104 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OK8OFX8K7F

Dates

Modify: 2024-02-18
1: Muraoka N, Mineno M, Itami K, Yoshida J. Rapid synthesis of CDP840 with 2-pyrimidyl vinyl sulfide as a platform. J Org Chem. 2005 Aug 19;70(17):6933-6. PubMed PMID: 16095319.
2: Alexander RP, Warrellow GJ, Eaton MA, Boyd EC, Head JC, Porter JR, Brown JA, Reuberson JT, Hutchinson B, Turner P, Boyce B, Barnes D, Mason B, Cannell A, Taylor RJ, Zomaya A, Millican A, Leonard J, Morphy R, Wales M, Perry M, Allen RA, Gozzard N, Hughes B, Higgs G. CDP840. A prototype of a novel class of orally active anti-inflammatory phosphodiesterase 4 inhibitors. Bioorg Med Chem Lett. 2002 Jun 3;12(11):1451-6. PubMed PMID: 12031318.
3: Perry MJ, O'Connell J, Walker C, Crabbe T, Baldock D, Russell A, Lumb S, Huang Z, Howat D, Allen R, Merriman M, Walls J, Daniel T, Hughes B, Laliberte F, Higgs GA, Owens RJ. CDP840: a novel inhibitor of PDE-4. Cell Biochem Biophys. 1998;29(1-2):113-32. PubMed PMID: 9631241.
4: Harbinson PL, MacLeod D, Hawksworth R, O'Toole S, Sullivan PJ, Heath P, Kilfeather S, Page CP, Costello J, Holgate ST, Lee TH. The effect of a novel orally active selective PDE4 isoenzyme inhibitor (CDP840) on allergen-induced responses in asthmatic subjects. Eur Respir J. 1997 May;10(5):1008-14. PubMed PMID: 9163639.
5: Gozzard N, el-Hashim A, Herd CM, Blake SM, Holbrook M, Hughes B, Higgs GA, Page CP. Effect of the glucocorticosteroid budesonide and a novel phosphodiesterase type 4 inhibitor CDP840 on antigen-induced airway responses in neonatally immunised rabbits. Br J Pharmacol. 1996 Jul;118(5):1201-8. PubMed PMID: 8818344; PubMed Central PMCID: PMC1909605.
6: Holbrook M, Gozzard N, James T, Higgs G, Hughes B. Inhibition of bronchospasm and ozone-induced airway hyperresponsiveness in the guinea-pig by CDP840, a novel phosphodiesterase type 4 inhibitor. Br J Pharmacol. 1996 Jul;118(5):1192-200. PubMed PMID: 8818343; PubMed Central PMCID: PMC1909603.
7: Hughes B, Howat D, Lisle H, Holbrook M, James T, Gozzard N, Blease K, Hughes P, Kingaby R, Warrellow G, Alexander R, Head J, Boyd E, Eaton M, Perry M, Wales M, Smith B, Owens R, Catterall C, Lumb S, Russell A, Allen R, Merriman M, Bloxham D, Higgs G. The inhibition of antigen-induced eosinophilia and bronchoconstriction by CDP840, a novel stereo-selective inhibitor of phosphodiesterase type 4. Br J Pharmacol. 1996 Jul;118(5):1183-91. PubMed PMID: 8818342; PubMed Central PMCID: PMC1909599.

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